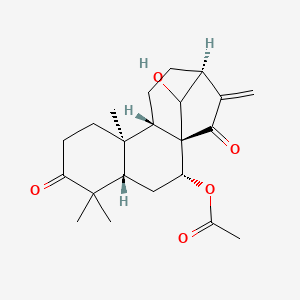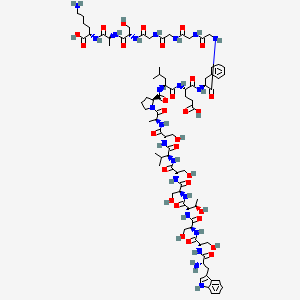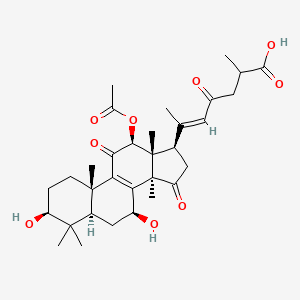![molecular formula C28H46O7 B12397485 (2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)
(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Polyporoid C can be synthesized through a series of chemical reactions involving the precursor compounds found in Polyporus umbellatus. The synthesis involves multiple steps, including hydroxylation, oxidation, and cyclization reactions. The reaction conditions typically require specific temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Polyporoid C involves the cultivation of Polyporus umbellatus under controlled conditions to maximize the yield of the sclerotium. The sclerotium is then harvested, dried, and subjected to extraction processes using solvents such as methanol or ethanol. The extracted compound is further purified using chromatographic techniques to obtain high-purity Polyporoid C .
化学反应分析
Types of Reactions
Polyporoid C undergoes various chemical reactions, including:
Oxidation: Polyporoid C can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups in Polyporoid C, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving Polyporoid C include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of Polyporoid C include various oxidized, reduced, and substituted derivatives. These products are often studied for their enhanced biological activities and potential therapeutic applications .
科学研究应用
Polyporoid C has a wide range of scientific research applications, including:
Chemistry: Polyporoid C is used as a model compound to study the chemical behavior of ecdysteroids and their derivatives.
Biology: In biological research, Polyporoid C is investigated for its role in cellular processes and its potential as a bioactive compound.
Medicine: Polyporoid C exhibits potent anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
作用机制
Polyporoid C exerts its effects through multiple molecular targets and pathways. It inhibits the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation by interacting with specific receptors and enzymes involved in the inflammatory response. The compound’s ergostane-type structure allows it to modulate various signaling pathways, leading to its potent anti-inflammatory activity .
相似化合物的比较
Polyporoid C is unique among ecdysteroids due to its specific structural features and biological activities. Similar compounds include other ergostane-type ecdysteroids such as ecdysterone and turkesterone.
属性
分子式 |
C28H46O7 |
|---|---|
分子量 |
494.7 g/mol |
IUPAC 名称 |
(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H46O7/c1-14(2)15(3)9-23(33)27(6,34)24-22(32)13-28(35)17-10-19(29)18-11-20(30)21(31)12-25(18,4)16(17)7-8-26(24,28)5/h10,14-16,18,20-24,30-35H,7-9,11-13H2,1-6H3/t15?,16-,18-,20+,21-,22-,23+,24-,25+,26+,27-,28+/m0/s1 |
InChI 键 |
RVRAYMBCPTYQKZ-UFOPSCFWSA-N |
手性 SMILES |
CC(C)C(C)C[C@H]([C@@](C)([C@H]1[C@H](C[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)O |
规范 SMILES |
CC(C)C(C)CC(C(C)(C1C(CC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)
![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)
![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)











